molecular formula C19H18N2O3 B14982338 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B14982338
M. Wt: 322.4 g/mol
InChI Key: ZOBCMWKVIJJCBT-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group and a methylquinolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with a suitable halogenated acetic acid derivative to form 2-(2-methoxyphenoxy)acetic acid.

    Amidation Reaction: The intermediate 2-(2-methoxyphenoxy)acetic acid is then reacted with 2-methylquinoline-8-amine under appropriate conditions to form the desired acetamide compound.

The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(2-chloroquinolin-8-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(2-methylquinolin-6-yl)acetamide

Uniqueness

2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to the specific positioning of the methoxyphenoxy and methylquinolinyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-10-11-14-6-5-7-15(19(14)20-13)21-18(22)12-24-17-9-4-3-8-16(17)23-2/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

ZOBCMWKVIJJCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3OC)C=C1

Origin of Product

United States

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